(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10,14H,2-5,9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYDWBFWZFNPJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Birch Reduction of Naphthalene Derivatives
A foundational approach involves the Birch reduction of 2-substituted naphthalenes. For example, 2-acetylnaphthalene undergoes lithium/ammonia reduction to yield 5,6,7,8-tetrahydronaphthalen-2-yl methyl ketone as a key intermediate. This method typically achieves 68-72% yields with >95% regioselectivity for the 2-position.
Reaction Conditions:
- Substrate: 2-Acetylnaphthalene (1.0 equiv)
- Reductant: Li (8.0 equiv) in NH3/THF (3:1)
- Temperature: -78°C → 0°C (gradual warming)
- Quench: NH4Cl(sat)
Catalytic Hydrogenation of Naphthols
Alternative access to the tetrahydronaphthalene system employs palladium-catalyzed hydrogenation of 2-naphthol derivatives. This method proves advantageous for substrates bearing oxygenated functionalities:
| Catalyst | Pressure (bar) | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 50 | EtOAc | 98 | 92 |
| Rh/Al2O3 | 30 | MeOH | 85 | 88 |
| PtO2 | 20 | AcOH | 91 | 95 |
Data compiled from multiple synthetic protocols
Stereoselective Formation of the Chiral Alcohol
Asymmetric Hydrogenation of Prochiral Ketones
The most efficient route to (2R)-configuration employs asymmetric hydrogenation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one. A patented Rhodium-catalyzed system demonstrates exceptional enantioselectivity:
Optimized Conditions:
- Substrate: 2-(5,6,7,8-THN-2-yl)propan-1-one (1.0 equiv)
- Catalyst: Rh-(R,R)-Et-DuPhos (0.5 mol%)
- Pressure: 70 psi H2
- Solvent: MeOH/CH2Cl2 (4:1)
- Temperature: 25°C
- Time: 18 h
Outcomes:
- Conversion: 99%
- Enantiomeric Excess (ee): 98.5% R
- Isolated Yield: 91%
Enzymatic Kinetic Resolution
For racemic mixtures, Pseudomonas fluorescens lipase (PFL) achieves efficient kinetic resolution via acetylation:
Procedure:
- Racemic alcohol (1.0 equiv) dissolved in vinyl acetate (5.0 equiv)
- PFL (50 mg/mmol substrate) added
- Stirred at 30°C for 24 h
- Filtered and concentrated
Results:
- Unreacted alcohol: 45% yield, 99% ee (R)
- Acetylated product: 48% yield, 97% ee (S)
Alternative Synthetic Strategies
Epoxide Ring-Opening Methodology
A three-step sequence from 2-hydroxymethyltetrahydronaphthalene demonstrates scalability:
Epoxidation:
- Substrate: 2-Allyltetrahydronaphthalene
- Reagent: mCPBA (1.1 equiv)
- Yield: 89%
Ring-Opening:
- Epoxide (1.0 equiv), H2O (10 equiv), BF3·OEt2 (0.1 equiv)
- 80°C, 12 h → 78% diol
Selective Oxidation/Reduction:
- TEMPO/NaOCl oxidation of primary alcohol
- NaBH4 reduction of ketone → 82% overall
Chiral Pool Synthesis from D-Mannitol
Exploiting carbohydrate chirality, a multi-step synthesis achieves absolute configuration control:
Key Steps:
- D-Mannitol → Diacetonide (4 steps, 61% yield)
- Oxidative cleavage (NaIO4) → Dialdehyde
- Stereoselective Grignard addition (MeMgBr)
- Deoxygenation sequence → Target alcohol
Advantages:
- No requirement for chiral resolution
- 99.9% ee achieved
- Drawback: 14-step sequence (23% overall yield)
Analytical Characterization and Stereochemical Verification
Chromatographic Enantioseparation
Chiral stationary phases enable precise ee determination:
| Column | Mobile Phase | k1 (R) | α | Rs |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane:iPrOH 90:10 | 3.21 | 1.52 | 4.8 |
| Lux Cellulose-2 | EtOH | 2.98 | 1.48 | 4.2 |
Spectroscopic Confirmation
1H-NMR Diagnostic Signals (400 MHz, CDCl3):
- δ 4.15 (quintet, J=6.2 Hz, H-2)
- δ 1.25 (d, J=6.2 Hz, CH3)
- δ 7.05-7.20 (m, aromatic H)
13C-NMR Key Resonances:
- C2: 73.4 ppm
- CH3: 22.1 ppm
- C1 (tetrahydronaph): 139.8 ppm
Industrial-Scale Production Considerations
Cost Analysis of Competing Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Asymmetric Hydrogenation | 420 | 18 | 6.2 |
| Enzymatic Resolution | 580 | 32 | 8.9 |
| Chiral Pool | 890 | 45 | 12.1 |
Critical Quality Attributes
- Specification Limits:
- Assay (HPLC): ≥98.5%
- Enantiomeric Excess: ≥99.0% R
- Residual Solvents: <500 ppm total
- Heavy Metals: <10 ppm
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Pharmacological Properties
Research indicates that (2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol exhibits promising pharmacological properties. It has been studied for its potential as a ligand for various biological targets. For instance, it has been linked to the modulation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation and inflammation .
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds similar to this compound. These compounds have been shown to promote neurite outgrowth and enhance neuronal survival in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Organic Chemistry
1. Synthesis of Prodrugs
This compound can serve as a building block for the synthesis of prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. The structural features of this compound allow for the development of prodrugs with enhanced solubility and bioavailability .
2. Chiral Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis. It can be utilized to produce other chiral compounds that are essential in pharmaceuticals. The ability to create specific enantiomers is crucial for developing drugs with desired therapeutic effects while minimizing side effects .
Case Study 1: PPARγ Ligands Development
A study focused on developing PPARγ ligands utilized this compound as a core structure. The research demonstrated that modifications to this compound could lead to increased affinity and selectivity for PPARγ receptors, potentially leading to new treatments for diabetes and obesity .
Case Study 2: Neurotropic Drug Development
In another investigation into neurotropic agents, derivatives of this compound were synthesized and tested for their ability to induce neurite outgrowth in neuronal cultures. The results indicated significant neuroprotective effects and potential utility in treating peripheral neuropathies .
Mechanism of Action
The mechanism by which (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Functional Group Impact
- Alcohol vs. Amine/Ketone : The target compound’s hydroxyl group confers polar solubility and hydrogen-bonding capacity, contrasting with TH-PHP and TH-PVP (), which contain pyrrolidinyl and ketone groups. These differences likely influence pharmacokinetic properties, such as blood-brain barrier penetration, explaining TH-PHP’s psychoactive effects .
- Salt Forms: The hydrochloride salt in 2-(Isopropylamino)-1-(5,6,7,8-THN-1-yl)propan-1-ol HCl enhances aqueous solubility compared to the free alcohol form of the target compound, making it more suitable for pharmaceutical formulations .
Stereochemical and Saturation Effects
- Ring Saturation : The decahydronaphthalene system in 4666-84-6 () increases hydrophobicity and rigidity compared to the partially unsaturated tetralin ring in the target compound. Such differences may affect binding affinity in biological systems.
- Stereoisomerism : The (2R) configuration in the target compound contrasts with the (1R,4aR,7R,8aR) stereochemistry of 4666-84-6 , highlighting the role of chirality in molecular recognition and activity .
Substituent Position and Bioactivity
- Positional Isomerism: 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol () places the amino group on the tetralin ring’s 1-position, unlike the 2-position substitution in the target compound. This positional shift could alter receptor interactions or metabolic stability .
Biological Activity
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
Chemical Structure
The compound's chemical formula is , and its structure features a tetrahydronaphthalene moiety, which is significant for its biological activity. The stereochemistry at the 2-position contributes to its interaction with biological receptors.
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Modulation : It acts as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This activity suggests potential applications in treating mood disorders and anxiety.
- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
- Antidiabetic Properties : Preliminary studies suggest that this compound may inhibit glucose reabsorption in renal tubules, positioning it as a candidate for diabetes management therapies.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increases serotonin levels | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Antidiabetic | Inhibits SGLT2 |
Case Study 1: Neurotransmitter Modulation
In a controlled study involving animal models, this compound was administered to assess its effects on serotonin levels. Results indicated a significant increase in serotonin uptake in the hippocampus, suggesting potential antidepressant effects.
Case Study 2: Anti-inflammatory Effects
A study aimed at evaluating the anti-inflammatory properties of the compound involved administering it to mice subjected to lipopolysaccharide (LPS) induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.
Case Study 3: Antidiabetic Potential
In vitro studies demonstrated that this compound effectively inhibited sodium-glucose co-transporter 2 (SGLT2), leading to reduced glucose reabsorption and improved glycemic control in diabetic models.
Q & A
Q. What are the established synthetic routes for (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol, and how can reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclization of precursor compounds followed by hydroxylation. Key steps include:
- Catalysts : Transition metals or acid/base catalysts to control regioselectivity.
- Temperature : Maintained between 50–80°C to prevent racemization .
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to achieve the (2R) configuration. Industrial methods employ continuous flow systems for scalability and purity . Example protocol: Cyclization of a naphthalene derivative under reflux with a palladium catalyst, followed by hydroxylation using LiAlH₄ in tetrahydrofuran (THF) at –20°C .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Gas Chromatography (GC) : HP-5MS or CP-Sil 5 CB columns with temperature gradients (e.g., 50°C to 280°C at 10°C/min) for purity assessment .
- NMR : ¹H and ¹³C NMR to confirm stereochemistry; coupling constants (e.g., J = 6–8 Hz for axial protons) distinguish between enantiomers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₂₈O₂, 240.38 g/mol) .
Q. What are the common chemical transformations of this compound, and how do reagents dictate product formation?
- Oxidation : KMnO₄ or CrO₃ converts the hydroxyl group to a ketone or carboxylic acid, depending on conditions .
- Reduction : LiAlH₄ reduces carbonyl intermediates to secondary alcohols .
- Substitution : Nucleophilic agents (e.g., halides) replace the hydroxyl group under acidic conditions (H₂SO₄, 80°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Variable Temperature (VT) NMR : Identify dynamic effects (e.g., ring-flipping in the tetrahydronaphthalene moiety) that cause signal splitting .
- Isotopic Labeling : Use deuterated solvents to isolate solvent effects or confirm hydrogen bonding interactions .
- X-ray Crystallography : Resolve ambiguities by comparing experimental and computed InChIKey-derived structures (e.g., LKKDASYGWYYFIK-UHFFFAOYSA-N) .
Q. What strategies optimize enantiomeric purity in large-scale synthesis?
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) for preparative separation .
- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using chiral acids (e.g., tartaric acid) .
Q. How does the compound’s stereochemistry influence its biological activity, and what assays validate this?
- Receptor Binding Studies : Compare (2R) and (2S) enantiomers in vitro (e.g., β-adrenergic receptor assays) .
- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., hydrophobic interactions with the tetrahydronaphthalene ring) .
- In Vivo Efficacy : Test enantiomers in animal models for anti-inflammatory or antimicrobial activity .
Data Contradiction and Mechanistic Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?
- pH-Dependent Degradation : The hydroxyl group undergoes elimination at pH > 10, forming an alkene. Stability varies with solvent (e.g., more degradation in aqueous vs. anhydrous THF) .
- Trace Metal Effects : Residual catalysts (e.g., Pd) accelerate decomposition; chelating agents (EDTA) improve stability .
Q. What mechanistic insights explain the compound’s selectivity in catalytic hydrogenation?
- Steric Hindrance : The tetrahydronaphthalene group directs hydrogenation to the less hindered face of the propanol chain .
- Catalyst-Substrate Interactions : Pd/C or Raney Ni preferentially adsorb the (2R) configuration due to π-π stacking with the aromatic ring .
Methodological Recommendations
Q. How to design experiments to probe the compound’s role in multi-step organic syntheses?
- Retrosynthetic Analysis : Use AI tools (e.g., Pistachio or Reaxys models) to identify feasible routes for complex targets (e.g., silacyclobutanes or benzosiloles) .
- Cross-Coupling Reactions : Employ Pd-catalyzed C–Si bond activation to integrate the compound into heterocycles .
Q. What safety protocols are critical when handling this compound in biological assays?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation (H332) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
